![molecular formula C8H5F3N2O B15132715 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS No. 229623-54-5](/img/structure/B15132715.png)
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the use of α,β-unsaturated carbonyl compounds with trifluoromethylsulfonyl chloride (CF₃SO₂Cl) and tert-butyl nitrite (tBuONO) under mild conditions . This metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy provides a wide variety of 4-(trifluoromethyl)isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. The use of metal-free synthetic routes is particularly advantageous due to the reduced toxicity and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols depending on the functional groups present .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzo[d]isoxazol-3-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-Methylbenzo[d]isoxazol-3-amine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)benzo[d]isoxazol-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets .
Propiedades
Número CAS |
229623-54-5 |
|---|---|
Fórmula molecular |
C8H5F3N2O |
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)7(12)13-14-5/h1-3H,(H2,12,13) |
Clave InChI |
VVTGSZRVMRVIEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)ON=C2N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)
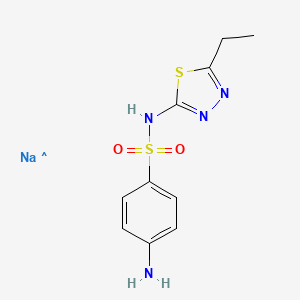
![N-(2,5-dimethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15132643.png)
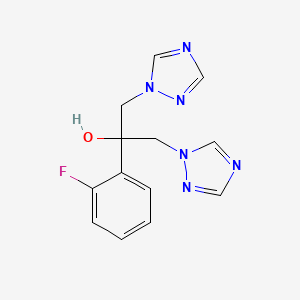

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
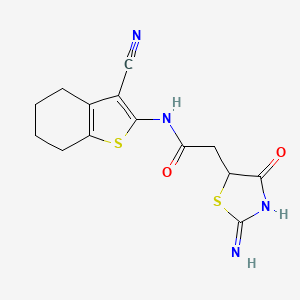


-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
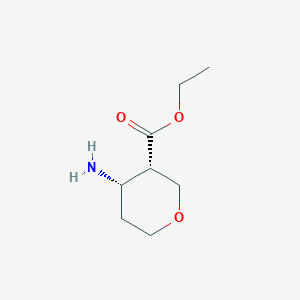

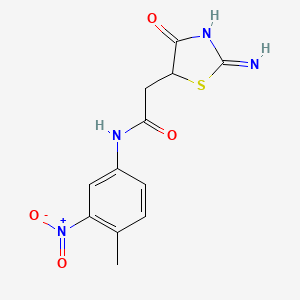
![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
